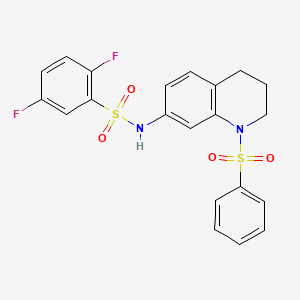
2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex chemical compound primarily studied for its potential applications in various scientific fields, including medicinal chemistry and material science. This compound features two fluorine atoms, a phenylsulfonyl group, and a tetrahydroquinoline moiety, making it of particular interest in drug design and other advanced chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves a multi-step synthetic route. Initially, starting materials such as 2,5-difluorobenzenesulfonamide and 1-phenylsulfonyl-1,2,3,4-tetrahydroquinoline undergo a condensation reaction under specific conditions. Typically, this process requires the use of strong bases and heating to facilitate the formation of the desired product. Various catalysts and solvents may be used to optimize yield and purity.
Industrial Production Methods
In an industrial context, the production of this compound may involve large-scale synthesis with continuous flow processes to ensure efficiency and scalability. Advanced purification techniques, such as chromatography, are employed to achieve the required chemical purity. Safety measures are crucial due to the presence of reactive intermediates and potentially hazardous reagents.
化学反应分析
Types of Reactions
2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: Oxidative reactions can introduce additional functional groups or modify existing ones.
Reduction: Reductive processes may be used to alter the oxidation state of the compound or its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The compound commonly reacts under conditions involving:
Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3)
Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
Depending on the reaction conditions, the major products formed can include various substituted derivatives or compounds with modified functional groups. Detailed mechanistic studies help in understanding the specific outcomes of these reactions.
科学研究应用
2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has numerous research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules, contributing to the development of new materials.
Biology: : Studied for its potential biological activity, including interactions with specific enzymes or receptors.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the creation of advanced materials with specific chemical or physical properties.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with specific proteins or enzymes, influencing their activity.
Pathways: : It can modulate biological pathways, potentially leading to desired therapeutic effects. The detailed mechanism involves complex interactions at the molecular level, which are studied through computational and experimental approaches.
相似化合物的比较
Similar Compounds
Compounds with similar structures include:
N-(quinolin-7-yl)benzenesulfonamide derivatives
2,5-difluorobenzenesulfonamide derivatives
Uniqueness
What sets 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart is its specific combination of functional groups, leading to unique chemical properties and potential applications. Its fluorine atoms can significantly impact its reactivity and biological interactions, making it distinct from other related compounds.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-9-11-19(23)21(13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZKGLNJWYVHLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
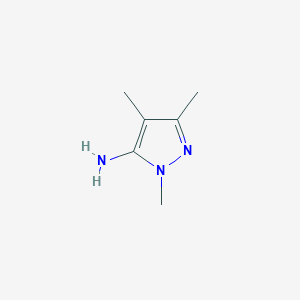
![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2368417.png)
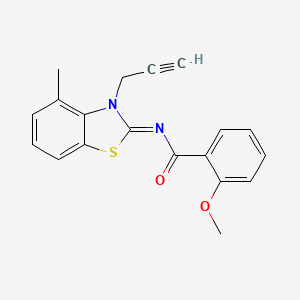
![N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2368421.png)

![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2368424.png)
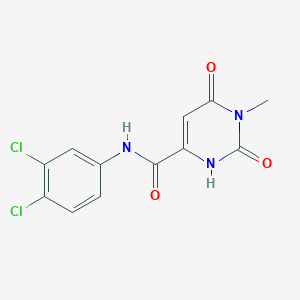
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)
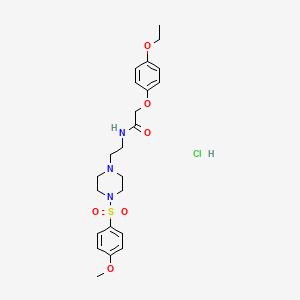
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)
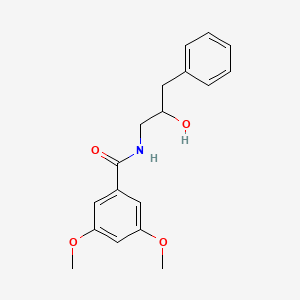
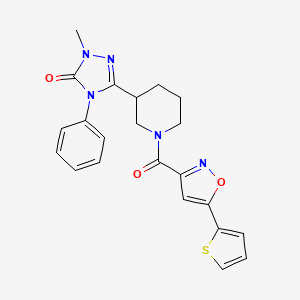
![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)
